molecular formula C11H15ClN2O3 B13328028 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B13328028
M. Wt: 258.70 g/mol
InChI Key: FPKBASZHIFOPEA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(2-Chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS: 2098001-30-8) is a pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative with a 2-chlorobutanoyl substituent. Its molecular formula is C₁₁H₁₅ClN₂O₃, with a molecular weight of 258.7 g/mol and a purity ≥95% . The compound features a bicyclic pyrrolopyridinedione core, which is substituted at the 5-position by a chlorinated acyl group.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

5-(2-chlorobutanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C11H15ClN2O3/c1-2-8(12)11(17)14-4-3-6-7(5-14)10(16)13-9(6)15/h6-8H,2-5H2,1H3,(H,13,15,16)

InChI Key

FPKBASZHIFOPEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC2C(C1)C(=O)NC2=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Chlorobutanoyl Group: This step involves the acylation of the pyrrolo[3,4-c]pyridine core using 2-chlorobutanoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated and scalable processes.

Chemical Reactions Analysis

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobutanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, stability, and pharmacokinetic profiles of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives are highly dependent on substituent modifications. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name (CAS) Substituent Molecular Formula MW (g/mol) Key Properties/Biological Activity References
5-(2-Chlorobutanoyl)-...-dione (2098001-30-8) 2-Chlorobutanoyl C₁₁H₁₅ClN₂O₃ 258.7 Discontinued; substituent may influence metabolic stability
5-(3-Chloropropanoyl)-...-dione (2097956-83-5) 3-Chloropropanoyl C₁₀H₁₃ClN₂O₃ 244.67 Shorter acyl chain; chlorine position alters steric/electronic effects
5-Ethyl-...-dione (1206186-92-6) Ethyl C₉H₁₄N₂O₂ 182.22 Non-halogenated; reduced potential toxicity but lower binding affinity
5-(2-Azidoacetyl)-...-dione (2098134-44-0) 2-Azidoacetyl C₁₀H₁₂N₄O₃ 244.23 Reactive azide group for click chemistry; instability in biological systems
7-Amino-2-(3-chlorobenzyl)-...-dione (Novartis lead) Methyl oxadiazole C₁₈H₁₆ClN₅O₃ 409.8 MIC₉₀: 0.065 µM vs. M. tuberculosis; optimized metabolic stability
2-Hydroxypropyl-4-arylpiperazine derivatives Hydroxypropyl-arylpiperazine Variable ~300-400 Analgesic activity > aspirin, comparable to morphine

Key Findings

Substituent Impact on Biological Activity The 2-chlorobutanoyl group in the target compound introduces both steric bulk and chlorine’s electron-withdrawing effects, which may enhance target binding but reduce solubility. Methyl oxadiazole-substituted derivatives (e.g., Novartis lead compound) demonstrate potent antitubercular activity (MIC₉₀ <0.156 µM) due to improved metabolic stability over ester-containing precursors . Hydroxypropyl-arylpiperazine derivatives exhibit strong analgesic effects, attributed to the pharmacophore’s ability to engage opioid receptors .

Metabolic Stability and Reactivity

  • Azidoacetyl -substituted analogs (CAS 2098134-44-0) are prone to instability in vivo due to reactive azide groups, limiting therapeutic utility despite their click chemistry applications .
  • Chlorinated acyl groups (as in the target compound) may resist enzymatic hydrolysis better than ester-linked derivatives, though direct comparative data are lacking .

The discontinued status of the target compound (CAS 2098001-30-8) suggests challenges in achieving favorable pharmacokinetics, such as high clearance rates observed in Novartis’ pyrrolopyridinedione leads .

Biological Activity

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be represented as follows:

C12H14ClN1O2\text{C}_{12}\text{H}_{14}\text{ClN}_1\text{O}_2

This structure includes a pyrrolidine ring which is significant for its biological interactions.

Research indicates that compounds similar to 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione may act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, they have been noted to inhibit PI5P4K enzymes, which are implicated in various diseases including cancer and neurodegenerative disorders .

Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown a significant reduction in cell viability at micromolar concentrations.
  • Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, potentially reducing cytokine release in activated immune cells .
  • Neuroprotective Effects : There is growing evidence that compounds within this class may protect neuronal cells from apoptosis induced by oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against cancer cell lines ,
Anti-inflammatoryReduced cytokine release
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of related compounds, it was found that treatment with 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione resulted in a dose-dependent decrease in tumor cell proliferation. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to controls.

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